![molecular formula C15H23F2NO3 B13480950 tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{7,7-difluoro-2-formylspiro[35]nonan-2-yl}carbamate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a spirocyclic nonane ring system, which is substituted with difluoro and formyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic nonane ring system, followed by the introduction of the difluoro and formyl groups. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The difluoro and formyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-{7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl}carbamate
- tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate is unique due to the presence of
Propriétés
Formule moléculaire |
C15H23F2NO3 |
|---|---|
Poids moléculaire |
303.34 g/mol |
Nom IUPAC |
tert-butyl N-(7,7-difluoro-2-formylspiro[3.5]nonan-2-yl)carbamate |
InChI |
InChI=1S/C15H23F2NO3/c1-12(2,3)21-11(20)18-14(10-19)8-13(9-14)4-6-15(16,17)7-5-13/h10H,4-9H2,1-3H3,(H,18,20) |
Clé InChI |
NOTQPHDCWQWCSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


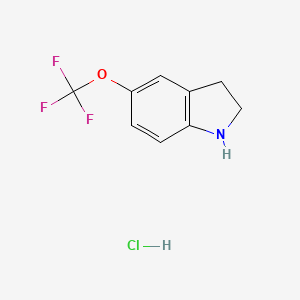
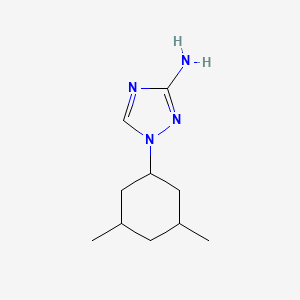
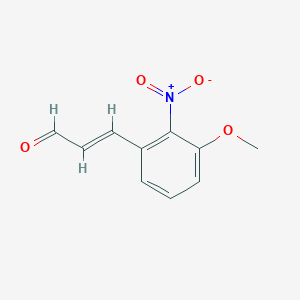
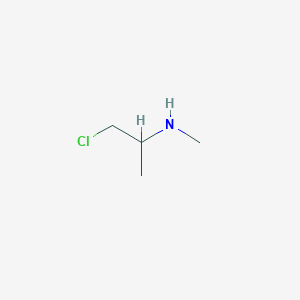
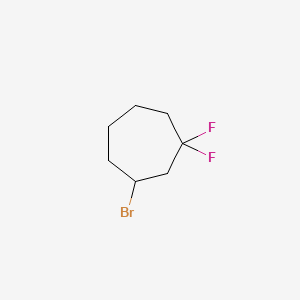
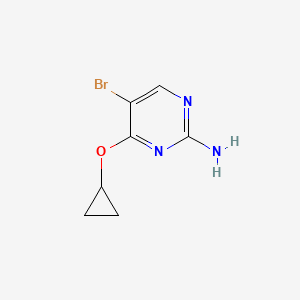
![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
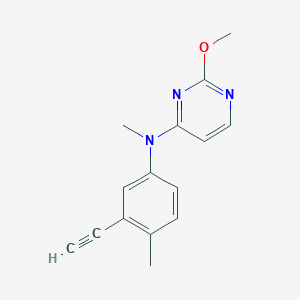
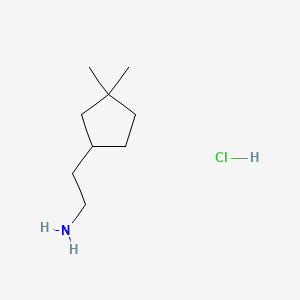
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
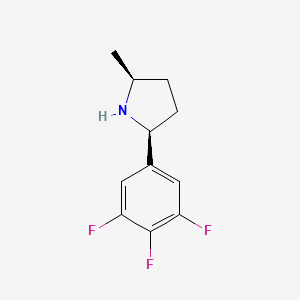
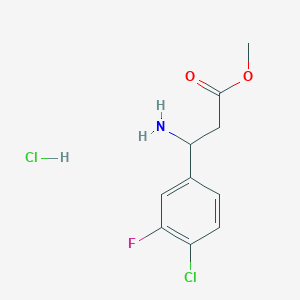
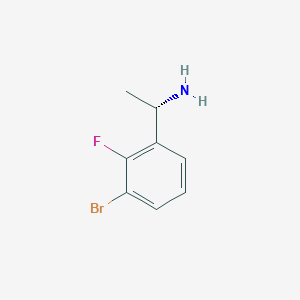
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)
